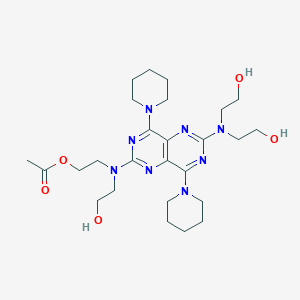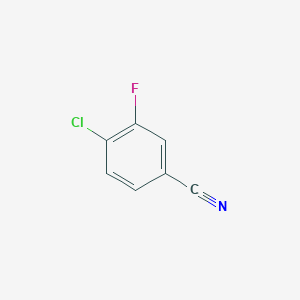
Dipyridamole monoacetate
Descripción general
Descripción
Dipyridamole monoacetate is a derivative of dipyridamole, a well-known pharmaceutical compound primarily used as a platelet aggregation inhibitor and vasodilator. This compound retains the core structure of dipyridamole but includes an acetate group, which may influence its pharmacokinetic properties and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipyridamole monoacetate typically involves the acetylation of dipyridamole. The process begins with the preparation of dipyridamole, which is synthesized through a multi-step reaction involving the condensation of 2,6-diaminopyrimidine with piperidine and subsequent alkylation with chloroethanol. The final step involves the acetylation of dipyridamole using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the monoacetate derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dipyridamole monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols can replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified electronic properties.
Substitution: Formation of substituted derivatives with new functional groups replacing the acetate moiety.
Aplicaciones Científicas De Investigación
Dipyridamole monoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its role as an antiplatelet agent and vasodilator.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Dipyridamole monoacetate exerts its effects through multiple mechanisms:
Inhibition of Phosphodiesterase: Prevents the breakdown of cyclic adenosine monophosphate, leading to increased levels of this molecule and inhibition of platelet aggregation.
Adenosine Reuptake Inhibition: Increases extracellular adenosine levels, which promotes vasodilation and inhibits platelet aggregation.
Prostacyclin Potentiation: Enhances the effects of prostacyclin, leading to further inhibition of platelet aggregation and vasodilation.
Comparación Con Compuestos Similares
Similar Compounds
Dipyridamole: The parent compound, primarily used as an antiplatelet agent and vasodilator.
Adenosine: A nucleoside with vasodilatory and anti-inflammatory properties.
Cilostazol: A phosphodiesterase inhibitor with antiplatelet and vasodilatory effects.
Uniqueness
Dipyridamole monoacetate is unique due to its modified pharmacokinetic properties resulting from the presence of the acetate group. This modification may enhance its bioavailability and therapeutic efficacy compared to dipyridamole.
Propiedades
IUPAC Name |
2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUIQSSWULYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145968 | |
| Record name | Dipyridamole monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103638-43-3 | |
| Record name | Dipyridamole monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipyridamole monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

